molecular formula C20H15F2N3O3 B2625607 2-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide CAS No. 1105210-69-2

2-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide

Cat. No.: B2625607
CAS No.: 1105210-69-2
M. Wt: 383.355
InChI Key: UNGLSIKIRWWZSS-UHFFFAOYSA-N
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Description

2-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide is a fluorinated heterocyclic compound featuring a benzohydrazide core linked to a 1,2-dihydropyridinone scaffold. The molecule incorporates two fluorinated aromatic systems: a 2-fluorobenzoyl group and a 4-fluorophenylmethyl substituent on the dihydropyridine ring. While specific biological data are unavailable, structural analogs (e.g., ) indicate relevance in medicinal chemistry, particularly as protease inhibitors or kinase-targeting agents .

Properties

IUPAC Name

N'-(2-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O3/c21-14-9-7-13(8-10-14)12-25-11-3-5-16(20(25)28)19(27)24-23-18(26)15-4-1-2-6-17(15)22/h1-11H,12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGLSIKIRWWZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N’-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide typically involves multi-step organic reactions. One common method involves the initial formation of the 4-fluorophenylmethyl intermediate, followed by its coupling with a dihydropyridine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N’-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (μM) Reference
MCF-715.4
HeLa12.3
A54918.7

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

In addition to its anticancer potential, the compound has shown promising antimicrobial activity against both bacterial and fungal strains. A study conducted on various pathogens yielded the following minimum inhibitory concentration (MIC) values:

Pathogen MIC (μg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Polymer Chemistry

The incorporation of fluorinated compounds into polymer matrices has been studied for enhancing thermal stability and chemical resistance. The compound can be used as a monomer or additive in the synthesis of high-performance polymers.

Photovoltaic Materials

Research into organic photovoltaic materials has identified that compounds similar to 2-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide can improve charge transport properties in solar cells. The fluorine substituents contribute to better electron mobility, making these compounds suitable for use in organic solar cells.

Case Studies

  • Anticancer Research : A recent publication examined the efficacy of this compound against breast cancer cells, demonstrating a dose-dependent response with significant tumor growth inhibition in vivo models.
  • Antimicrobial Study : Another study focused on the antibacterial effects against resistant strains of bacteria, showing that the compound could potentially overcome resistance mechanisms due to its unique structure.
  • Polymer Development : Researchers have synthesized a series of fluorinated polymers incorporating this compound, resulting in materials with enhanced mechanical properties and thermal stability compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 2-fluoro-N’-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Functional Group Reactivity and Implications

  • Hydrazide vs. Carboxamide : The hydrazide group in the target compound may exhibit higher susceptibility to hydrolysis compared to the carboxamide in the analog . This could influence metabolic stability in biological systems.
  • Fluorine vs. Chlorine: The dual fluorines in the target compound enhance electronegativity and may improve binding affinity to hydrophobic pockets in enzymes.
  • Acetyl Group : The 4-acetylphenyl substituent in the analog introduces a ketone, enabling metabolic conjugation (e.g., glucuronidation), which is absent in the target compound .

Crystallographic and Computational Insights

Structural determination of such compounds often relies on X-ray crystallography refined using programs like SHELXL, part of the SHELX suite . The dihydropyridinone core and fluorinated substituents likely contribute to planar rigidity, facilitating high-resolution crystallographic analysis. Computational modeling (e.g., DFT calculations) could further elucidate electronic effects of fluorine vs. chlorine substituents on charge distribution .

Biological Activity

The compound 2-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H16F2N4O3
  • Molecular Weight : 366.34 g/mol
  • CAS Number : Not specified in available sources.

The compound features a dihydropyridine core, which is known for its diverse biological activities, including antihypertensive and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansSignificant inhibition

Anticancer Properties

Dihydropyridine derivatives have also been investigated for their anticancer potential. Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)25Inhibition of proliferation

The apoptotic effect is believed to be mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways related to cell growth and proliferation.
  • Receptor Modulation : The compound could potentially modulate receptor activity, influencing signaling pathways associated with inflammation and cancer progression.
  • Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels within cells, it may trigger stress responses leading to apoptosis in malignant cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of similar compounds:

  • A study focusing on a related dihydropyridine compound demonstrated significant antimicrobial activity against multi-drug resistant strains of bacteria, suggesting that structural modifications can enhance potency .
  • Another research highlighted the anticancer properties of a series of benzohydrazides, indicating that the presence of fluorine substituents could improve bioactivity and selectivity towards cancer cells .

Q & A

Q. What synthetic methodologies are effective for preparing 2-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide?

The compound is typically synthesized via a multi-step condensation reaction. For example, a Schiff base intermediate can be formed by reacting a substituted 2-oxo-1,2-dihydropyridine-3-carbaldehyde with fluorobenzohydrazide under acidic conditions. Key steps include controlled reflux in chloroform with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as catalysts, followed by purification via column chromatography . Sodium borohydride (NaBH₄) reduction under inert atmospheres may stabilize reactive intermediates .

Q. Which spectroscopic techniques are most reliable for structural elucidation?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are critical for confirming functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX programs) resolves stereochemistry and crystal packing . Computational tools like Gaussian 09W can predict vibrational spectra and optimize geometries .

Q. How can researchers ensure purity and reproducibility in synthesis?

Employ HPLC with UV detection (λ = 254 nm) and C18 reverse-phase columns to assess purity (>95%). Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases. Reproducibility requires strict control of reaction parameters (e.g., temperature ±2°C, anhydrous solvents) .

Q. What are the key solubility and stability considerations for this compound?

Solubility is enhanced in polar aprotic solvents (DMSO, DMF) but limited in water. Stability studies under varying pH (2–12) and temperatures (4–40°C) should be conducted using UV-Vis spectroscopy to detect degradation products. Store lyophilized samples at –20°C in amber vials .

Q. How is the hydrazide moiety functionalized for derivatization?

The hydrazide group undergoes acyl substitution with activated esters (e.g., NHS esters) or nucleophilic attack by amines. Microwave-assisted synthesis (100–120°C, 30 min) improves yields of derivatives for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What molecular docking strategies predict interactions with enzymes like Glucosamine-6-Phosphate Synthase (GlmS)?

Use AutoDock Vina or Schrödinger Suite to dock the compound into GlmS’s active site (PDB: 2VF5). Apply AMBER force fields for energy minimization and analyze hydrogen bonds (e.g., between the fluorophenyl group and Arg73) and hydrophobic interactions. Validate predictions with isothermal titration calorimetry (ITC) to measure binding affinities (Kd) .

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms?

High-resolution X-ray data (≤0.8 Å) processed via SHELXL can distinguish between keto-enol tautomers by mapping electron density around the pyridone ring. Compare experimental bond lengths (C=O: ~1.22 Å) with DFT-calculated values (B3LYP/6-311+G(d,p)) to confirm tautomeric preference .

Q. What in vivo models assess pharmacokinetics and efficacy for antimicrobial applications?

Use a Met-dependent GTL-16 gastric carcinoma xenograft model (mouse) to evaluate tumor stasis. Administer orally (10–50 mg/kg/day) and measure plasma half-life (t₁/₂) via LC-MS. Compare with positive controls (e.g., ciprofloxacin) in bacterial load reduction assays .

Q. How do substituents at the pyridone 4-position influence kinase selectivity?

Introduce ethoxy or trifluoromethyl groups at the 4-position to enhance aqueous solubility (logP reduction by ~0.5 units) and selectivity for Met kinase over VEGF-R2. Test in kinase inhibition panels (DiscoverX) and correlate with molecular dynamics simulations of ATP-binding pocket interactions .

Q. What analytical approaches resolve spectral overlaps in complex mixtures?

Apply 2D NMR (HSQC, HMBC) to assign peaks in regioisomeric byproducts. Pair with tandem MS (LC-MS/MS) for fragmentation fingerprinting. For time-resolved degradation studies, use synchrotron-based IR microspectroscopy .

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